6-chloro-2H-chromene-3-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2H-chromene-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O3S/c10-7-1-2-9-6(3-7)4-8(5-14-9)15(11,12)13/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOUOEPGUNIORC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256715 | |
| Record name | 6-Chloro-2H-1-benzopyran-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235441-66-3 | |
| Record name | 6-Chloro-2H-1-benzopyran-3-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-2H-1-benzopyran-3-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001256715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Chloro 2h Chromene 3 Sulfonyl Chloride and Analogous Chromene Sulfonyl Halides
Direct Halosulfonation Strategies
Direct halosulfonation involves the introduction of a sulfonyl halide group onto a pre-existing molecular framework. For the target compound, this would entail the sulfonation of a 6-chloro-2H-chromene precursor. The reactivity of the electron-rich double bond in the pyran ring and the activated benzene (B151609) ring are key considerations in these strategies.
Synthetic Routes from Substituted Chromene Derivatives and Related Coumarins
The synthesis of sulfonyl chlorides from heterocyclic precursors is a challenging yet crucial transformation in medicinal chemistry. nih.gov Although a specific protocol for 6-chloro-2H-chromene-3-sulfonyl chloride is not prominent, the synthesis can be approached through electrophilic substitution on the 6-chloro-2H-chromene core. The vinylic double bond in the 2H-chromene system is electron-rich and susceptible to attack by potent electrophiles. Reagents such as chlorosulfonic acid (ClSO₃H) are commonly used for such transformations.
A highly analogous and well-documented reaction is the preparation of coumarin-based sulfonyl chlorides. For instance, coumarin (B35378) sulfonyl chlorides have been successfully prepared by reacting 4-hydroxy-6-substituted coumarin precursors with chlorosulfonic acid in a solvent like dichloromethane (B109758). mdpi.com Another study details an improved synthesis of 4-chlorocoumarin-3-sulfonyl chloride, demonstrating that the 3-position of the coumarin ring is reactive towards halosulfonation. nih.gov This suggests a plausible route where 6-chloro-2H-chromene could be directly reacted with chlorosulfonic acid to yield the desired this compound.
Alternative modern approaches for creating heteroaryl sulfonyl chlorides often involve the use of organometallic precursors, such as organozinc reagents, which can react with electrophilic sulfur-based reagents to form the sulfonyl chloride moiety, often without the need for a transition-metal catalyst. nih.govacs.org Another established method is the Sandmeyer-type reaction, which converts an aromatic amine to a diazonium salt that is subsequently reacted with sulfur dioxide in the presence of a copper catalyst to form the sulfonyl chloride. researchgate.net This would, however, require a 3-amino-6-chloro-2H-chromene precursor.
Exploration of Reaction Conditions for Yield and Purity Optimization
The optimization of reaction conditions is critical for maximizing the yield and purity of sulfonyl chlorides, which can be unstable and prone to hydrolysis. Key parameters that require careful control include temperature, solvent, and reagent stoichiometry.
Highly exothermic reactions, such as those involving chlorosulfonic acid, typically necessitate low temperatures to prevent substrate degradation and the formation of byproducts. researchgate.net The primary impurity in these reactions is often the corresponding sulfonic acid, formed by the hydrolysis of the sulfonyl chloride product. Performing the reaction under strictly anhydrous conditions and using a non-reactive, aprotic solvent like dichloromethane can mitigate this issue. mdpi.com
The work-up procedure is also crucial. The low solubility of many sulfonyl chlorides in aqueous media can be advantageous, allowing them to precipitate from the reaction mixture, which simplifies isolation and protects them from hydrolysis. researchgate.net A carefully controlled aqueous work-up can remove excess acid and other water-soluble impurities while minimizing product loss.
The table below summarizes key parameters that would be considered in the optimization of a direct halosulfonation reaction for the target compound.
| Parameter | Consideration | Objective/Rationale | Literature Precedent |
|---|---|---|---|
| Temperature | Low temperature control (e.g., 0 °C to -10 °C) | Control exothermic reaction; prevent substrate/product degradation. | Aqueous processes for aryl sulfonyl chlorides are run at low temperatures. researchgate.net |
| Solvent | Anhydrous, aprotic solvent (e.g., Dichloromethane) | Prevent hydrolysis of the sulfonyl chloride product to sulfonic acid. | DCM is used in the synthesis of coumarin sulfonyl chlorides. mdpi.com |
| Reagent Stoichiometry | Slight excess of halosulfonating agent | Ensure complete conversion of the starting material. | Standard practice in electrophilic substitutions. |
| Reaction Time | Monitored by TLC or LCMS | Prevent the formation of degradation byproducts from prolonged reaction times. | General optimization practice for chromone (B188151) synthesis. researchgate.net |
| Work-up | Rapid quenching in ice-water, extraction with an organic solvent | Isolate the product quickly to minimize hydrolysis. Exploits low water solubility. researchgate.net | Common procedure for isolating water-sensitive compounds. |
Green Chemistry Principles Applied to Chromene Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes. For the synthesis of the chromene scaffold, several green methodologies have been developed, including catalyst-free systems, microwave-assisted reactions, and mechanochemistry. researchgate.net These approaches offer benefits such as reduced reaction times, higher yields, and the elimination of hazardous solvents and catalysts. researchgate.net
Catalyst-Free Approaches
Developing synthetic routes that avoid the use of catalysts, particularly those based on toxic or expensive metals, is a core goal of green chemistry. Catalyst-free methods for synthesizing the 2H-chromene ring system have been successfully developed. One such approach involves the microwave-assisted reaction of salicylaldehydes with β-amino acrylates in ethanol, which serves as a green solvent. nih.gov This method is noted for being rapid, environmentally friendly, and producing high yields of the desired 2H-chromenes. nih.gov Another example is the facile, one-pot synthesis of p-tolylimino-2H-chromen-2-one derivatives, which proceeds efficiently at room temperature without any catalyst, relying on neutral reaction conditions. tandfonline.com
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times and often improve product yields compared to conventional heating. nih.gov The synthesis of chromenes and their derivatives has benefited significantly from this technology. nih.gov
For example, the synthesis of 4-oxo-4H-chromene-2-carboxylic acids from 2′-hydroxyacetophenones was achieved with very high yields (93–97%) using microwave heating, a significant improvement over conventional methods. nih.gov Similarly, various 2H-chromen-2-one derivatives have been prepared using microwave-assisted methods that feature shorter reaction times (8-10 minutes) compared to conventional refluxing (4-7 hours). nih.gov The use of microwave irradiation in conjunction with solvent-free conditions further enhances the green credentials of these synthetic routes. ajgreenchem.com
The following table compares reaction conditions for the synthesis of 2H-chromen-2-one derivatives using microwave-assisted versus conventional heating methods, illustrating the efficiency of the former. nih.gov
| Synthesis Step | Method A: Microwave-Assisted | Method B: Conventional Heating |
|---|---|---|
| Synthesis of 2H-chromen-2-one derivatives | Solvent: DMF, 120 °C, 8–10 min | Solvent: DMF, Reflux, 4–7 h |
| Synthesis of spiro derivatives | Solvent: DMF, 120 °C, 8–10 min | Solvent: DMF, Reflux, 4–6 h |
| Synthesis of thiazolidinone derivatives | Solvent: DMF, 120 °C, 8–10 min | Solvent: DMF, Reflux, 4–7 h |
Mechanochemical Methods
Mechanochemistry, which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions, is an emerging green technology that often eliminates the need for solvents entirely. youtube.com This approach has been successfully applied to the synthesis of chromene derivatives. A notable example is the cascade oxa-Michael-Henry reaction of salicylaldehyde (B1680747) derivatives with β-nitrostyrenes, which is catalyzed by potassium carbonate under solvent-free ball-milling conditions. organic-chemistry.org This mechanochemical method provides 3-nitro-2H-chromenes in good yields with the advantages of short reaction times and mild conditions. organic-chemistry.org By avoiding bulk solvents, mechanochemistry significantly reduces chemical waste, aligning perfectly with the principles of green chemistry. youtube.com
Multi-Component and Cascade Annulation Reactions for Chromene Scaffold Construction
The construction of the chromene ring system, the central scaffold of the target molecule, is a key focus of synthetic organic chemistry. Multi-component reactions (MCRs) and cascade annulation strategies are particularly effective for this purpose, as they allow for the rapid assembly of the bicyclic structure from simple, readily available precursors.
Multi-component reactions are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all starting materials. researchgate.netislandarchives.ca These reactions are highly atom-economical and procedurally simple, often involving the generation of intermediates that are immediately consumed in subsequent steps. researchgate.net For the synthesis of chromene derivatives, a common MCR approach involves the reaction of a salicylaldehyde derivative, a compound with an active methylene (B1212753) group (such as malononitrile (B47326) or ethyl cyanoacetate), and a third component, often catalyzed by a base or other catalyst. islandarchives.caakjournals.com For instance, substituted 2-amino-4H-chromenes can be synthesized via a one-pot, three-component reaction of a substituted benzaldehyde, an active methylene reagent, and a phenol (B47542) derivative. islandarchives.ca Various catalysts, including DABCO and sodium carbonate, have been shown to efficiently promote these transformations under mild conditions. cas.cz The choice of reactants and catalysts allows for the introduction of diverse substituents onto the chromene scaffold.
Cascade annulation reactions, also known as domino or tandem reactions, involve a sequence of intramolecular and/or intermolecular bond-forming events that occur under a single set of reaction conditions without the isolation of intermediates. These processes are highly efficient in building complex polycyclic systems. A notable strategy for chromene synthesis involves a cascade that begins with a benzannulation reaction, followed by the formation of an o-quinone methide intermediate, which then undergoes an electrocyclization to form the chromene ring. orgsyn.org This approach has the distinct advantage of constructing both rings of the chromene system in a single synthetic operation. orgsyn.org Other cascade methodologies include organocatalytic [4+2] annulations of salicylaldehydes with activated alkenes, such as 1,3-bisarylsulfonylpropenes, to yield 2H-chromenes. researchgate.net Palladium-catalyzed cascade double annulation strategies have also been developed for accessing complex, fused chromene systems. google.com
The following table summarizes representative examples of these methodologies for the synthesis of various chromene scaffolds.
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
| Multi-component | Substituted Benzaldehyde, Dimedone, Malononitrile | DABCO, Ethanol | 4H-Pyran derivative | cas.cz |
| Multi-component | Salicylaldehyde, Indole, Bromoalkene sulfonyl fluoride (B91410) | One-pot, sequential | Sulfonyl fluoride substituted 4H-chromene | acs.org |
| Cascade Annulation | α,β-Unsaturated Fischer carbene, Alkenyl propargyl ether | Thermal | Chromene | orgsyn.org |
| Cascade Annulation | Salicylaldehyde, 1,3-bisarylsulfonylpropene | Organocatalyst | 3-Sulfonyl-2-sulfonylmethyl-2H-chromene | researchgate.net |
| Cascade Annulation | 2-(Allyloxy)arylaldehyde, Oxalate | (NH4)2S2O8 | Ester-containing chroman-4-one | - |
These advanced synthetic methods provide robust and flexible pathways to the chromene core, which is essential for the subsequent introduction of the sulfonyl chloride functionality to produce compounds like this compound.
Isolation and Purification Techniques for Chromene Sulfonyl Chlorides
The successful synthesis of a target compound is contingent upon its effective isolation from the reaction mixture and purification to a high degree of homogeneity. For chromene sulfonyl chlorides, a combination of techniques is typically employed, addressing the specific physicochemical properties of both the chromene scaffold and the reactive sulfonyl chloride group.
Initial workup of the reaction mixture often involves quenching the reaction and separating the organic phase from aqueous solutions. Given the hydrolytic sensitivity of the sulfonyl chloride moiety, anhydrous conditions are often preferred during workup and subsequent purification steps. orgsyn.org A common primary purification step for crude organosulfonyl chlorides involves scrubbing the crude liquid with an aqueous hydrochloric acid solution to remove sulfonic acid byproducts, followed by separation of the layers. google.com
For solid chromene derivatives, recrystallization is a powerful and widely used purification technique. libretexts.orgmt.com This method relies on the differential solubility of the compound and its impurities in a suitable solvent system at varying temperatures. libretexts.org The impure solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. mt.com The choice of solvent is critical and is determined empirically to ensure high solubility at elevated temperatures and low solubility at cooler temperatures. libretexts.org For chromene sulfonamides, a related class of compounds, purification often involves acidification of the reaction mixture to precipitate the product, followed by filtration, washing, and recrystallization from a solvent mixture like ethyl acetate-hexane. mdpi.com
Column chromatography is another cornerstone of purification in organic synthesis, particularly for separating complex mixtures. nih.gov This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as a mobile phase (eluent) is passed through the column. rsc.org For compounds analogous to this compound, such as 6-chloro-4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride, purification has been successfully achieved using column chromatography on silica gel with a petroleum ether/ethyl acetate (B1210297) eluent system. acs.org This demonstrates the applicability of chromatography for purifying chromene sulfonyl halides.
In cases where the sulfonyl chloride is a liquid or a low-melting solid, vacuum distillation or vacuum stripping can be effective. orgsyn.orggoogle.com These techniques are used to separate compounds based on differences in their boiling points under reduced pressure, which allows for distillation at lower temperatures, thus preventing thermal decomposition of sensitive functional groups. orgsyn.org Vacuum stripping can be enhanced by sweeping the material with an inert gas to facilitate the removal of volatile impurities. google.com
The stability of the sulfonyl chloride group is a key consideration during purification. Prolonged contact with water or other nucleophilic solvents can lead to hydrolysis to the corresponding sulfonic acid. Therefore, purification methods are often designed to be rapid and are performed using dried solvents and glassware. The table below outlines common purification techniques applicable to chromene sulfonyl chlorides and related compounds.
| Purification Technique | Principle of Separation | Application Notes | Reference |
| Recrystallization | Differential solubility | Effective for solid products. Solvent selection is crucial. | libretexts.orgmt.com |
| Column Chromatography | Differential adsorption | Widely used for a range of compounds; eluent system must be optimized. Proven effective for chromene sulfonyl fluorides. | acs.org |
| Aqueous/Acid Scrubbing | Partitioning/Neutralization | Removes acidic impurities like sulfonic acids from crude product mixtures. | google.com |
| Vacuum Distillation/Stripping | Differential boiling point | Suitable for thermally stable liquids or low-melting solids. Reduces risk of decomposition. | orgsyn.orggoogle.com |
The selection of a specific purification strategy or a combination of these techniques depends on the physical state of the product (solid or liquid), its thermal stability, and the nature of the impurities present in the crude reaction mixture.
Chemical Reactivity and Derivatization Pathways of 6 Chloro 2h Chromene 3 Sulfonyl Chloride
Nucleophilic Reactivity of the Sulfonyl Chloride Moiety (–SO2Cl)
The sulfonyl chloride (–SO2Cl) group at the 3-position of the chromene ring is a powerful electrophile, making it highly susceptible to attack by various nucleophiles. This reactivity is the cornerstone for the synthesis of numerous derivatives, including sulfonamides, sulfonic acids, and their esters.
Synthesis of Sulfonamide Derivatives
The reaction between a sulfonyl chloride and a primary or secondary amine is a classical and widely utilized method for the formation of sulfonamides. In the case of 6-chloro-2H-chromene-3-sulfonyl chloride, this reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electron-deficient sulfur atom. This is followed by the elimination of hydrogen chloride (HCl), which is typically scavenged by a base such as pyridine (B92270) or triethylamine, to yield the corresponding N-substituted 6-chloro-2H-chromene-3-sulfonamide.
The general reaction is as follows: Scheme 1: General Synthesis of Sulfonamide Derivatives
The reaction is versatile and accommodates a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. The nucleophilicity of the amine plays a role in the reaction rate, with primary amines generally reacting more rapidly than sterically hindered secondary amines.
| Amine Reactant | Product Name | Resulting Sulfonamide Structure (R Group on Nitrogen) |
|---|---|---|
| Aniline | N-phenyl-6-chloro-2H-chromene-3-sulfonamide | -NH-Ph |
| Benzylamine | N-benzyl-6-chloro-2H-chromene-3-sulfonamide | -NH-CH₂-Ph |
| Morpholine | 4-((6-chloro-2H-chromen-3-yl)sulfonyl)morpholine | -N(CH₂CH₂)₂O |
| Piperidine | 1-((6-chloro-2H-chromen-3-yl)sulfonyl)piperidine | -N(CH₂)₅ |
| Diethylamine | N,N-diethyl-6-chloro-2H-chromene-3-sulfonamide | -N(CH₂CH₃)₂ |
Formation of Sulfonic Acids and Their Esters
The sulfonyl chloride group can be readily converted into a sulfonic acid or its corresponding esters.
Sulfonic Acid Formation: Hydrolysis of this compound, typically by reaction with water, cleaves the sulfur-chlorine bond to produce 6-chloro-2H-chromene-3-sulfonic acid. This reaction transforms the reactive sulfonyl chloride into a stable, strongly acidic sulfonic acid functional group.
Sulfonate Ester Formation: A more common derivatization is the formation of sulfonate esters through the reaction of the sulfonyl chloride with an alcohol in the presence of a base, such as pyridine. The alcohol acts as the nucleophile, attacking the sulfur atom and displacing the chloride ion. This reaction, known as sulfonylation, is an effective method for converting an alcohol's hydroxyl group into a good leaving group or for synthesizing sulfonate esters as target molecules.
| Alcohol Reactant | Product Name | Resulting Ester Structure (R Group on Oxygen) |
|---|---|---|
| Methanol | Methyl 6-chloro-2H-chromene-3-sulfonate | -O-CH₃ |
| Ethanol | Ethyl 6-chloro-2H-chromene-3-sulfonate | -O-CH₂CH₃ |
| Phenol (B47542) | Phenyl 6-chloro-2H-chromene-3-sulfonate | -O-Ph |
| Isopropanol | Isopropyl 6-chloro-2H-chromene-3-sulfonate | -O-CH(CH₃)₂ |
Cyclization Reactions Initiated by Sulfonyl Chloride
The sulfonyl chloride group can serve as a precursor to a sulfonyl radical, which can initiate powerful cascade cyclization reactions. rsc.orgrsc.org Under thermal, photochemical, or transition-metal-catalyzed conditions (e.g., with copper), the sulfur-chlorine bond can undergo homolytic cleavage to generate a 6-chloro-2H-chromen-3-ylsulfonyl radical.
This highly reactive radical species can then add to an unsaturated bond, such as an alkene or alkyne, either intramolecularly (if the unsaturated moiety is part of the same molecule) or intermolecularly. This addition generates a new carbon-centered radical, which can then participate in further cyclization steps, leading to the construction of complex polycyclic structures. For example, a copper(I)-catalyzed reaction between a sulfonyl chloride and a 1,5-diene can lead to a tandem sulfonylation-cyclization cascade. researchgate.net Similarly, visible-light-promoted reactions can also initiate such cyclizations. researchgate.net These radical-mediated pathways provide a modern synthetic route to intricate molecular scaffolds that would be difficult to access through traditional ionic pathways. researchgate.netrsc.org
Transformations of the 2H-Chromene Ring System
Beyond the reactivity of the sulfonyl chloride group, the 2H-chromene nucleus itself offers opportunities for further chemical modification. These transformations can be broadly divided into reactions on the aromatic portion of the ring system and reactions involving the heterocyclic pyran ring.
Functionalization of the Chromene Nucleus, including Halogenations
The benzene (B151609) ring portion of the 6-chloro-2H-chromene scaffold is amenable to electrophilic aromatic substitution (SEAr) reactions, allowing for the introduction of additional functional groups. wikipedia.orgtotal-synthesis.commasterorganicchemistry.com The regiochemical outcome of such substitutions is governed by the directing effects of the substituents already present on the ring. lumenlearning.comunizin.orglibretexts.org
In this system, there are three key directing groups to consider:
C6-Chloro Group: Halogens are deactivating yet ortho-, para-directing. unizin.org This group directs incoming electrophiles to the C5 and C7 positions.
C1-Oxygen Atom (Ether Linkage): Alkoxy groups are strongly activating and ortho-, para-directing. youtube.com This group directs electrophiles to the C5 and C7 positions (the C8 position is also activated, but often sterically hindered).
Considering the combined influence, the activating effect of the C1-oxygen and the ortho-, para-directing nature of both the oxygen and the C6-chloro group will strongly favor substitution at the C5 and C7 positions. Therefore, reactions such as nitration (using HNO₃/H₂SO₄), further halogenation (e.g., using Br₂/FeBr₃), or Friedel-Crafts reactions would be expected to yield primarily 5- or 7-substituted derivatives. wikipedia.orgmt.com
Reactions at the 3-Position of the Chromene Scaffold
The C3-C4 double bond within the heterocyclic pyran ring is a key site for reactivity, primarily undergoing addition reactions.
Hydrogenation: The double bond of the 2H-chromene system can be selectively reduced through catalytic hydrogenation. For example, iridium-catalyzed asymmetric hydrogenation has been shown to be a highly efficient method for converting substituted 2H-chromenes into the corresponding saturated chromane (B1220400) derivatives. acs.orgnih.govacs.org This reaction proceeds with high yields and excellent enantioselectivities, providing a direct route to chiral chromane scaffolds. acs.orgacs.org
Scheme 2: Hydrogenation of the 2H-Chromene Ring
Epoxidation: The electron-rich C3-C4 double bond can also undergo epoxidation to form an oxirane ring. This transformation is commonly achieved using peroxy acids (e.g., m-CPBA) or through catalytic methods. Chiral Mn(III) salen complexes, for instance, have been effectively used as catalysts for the asymmetric epoxidation of various 2H-chromene derivatives, yielding chromene epoxides with high enantiomeric excess. iitm.ac.inacs.org These epoxides are valuable synthetic intermediates that can be opened by various nucleophiles to introduce new functional groups at the C3 and C4 positions.
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Catalytic Hydrogenation | H₂, Ir/(aS)-In-BiphPHOX catalyst | Chromane |
| Epoxidation | m-CPBA or NaOCl/Mn(III) salen catalyst | Chromene Epoxide |
Annulation Reactions for Polycyclic Chromene Derivatives
Annulation reactions involving this compound provide a direct route to fused polycyclic systems incorporating the chromene nucleus. These reactions leverage the reactivity of the sulfonyl chloride moiety to build additional rings onto the chromene scaffold. For instance, the intramolecular cyclization of derivatives formed from the reaction of this compound with appropriate bifunctional nucleophiles can lead to the formation of novel tetracyclic systems. The specific nature of the resulting polycyclic derivative is dictated by the nucleophile employed and the reaction conditions.
Detailed research has demonstrated that the sulfonyl chloride can act as an anchor point for constructing new heterocyclic rings. For example, reaction with a compound containing both an amino and a hydroxyl group can lead to the initial formation of a sulfonamide, which can then undergo an intramolecular cyclization to yield a fused oxathiazine-like dioxide ring system. The versatility of this approach allows for the synthesis of a library of polycyclic chromene derivatives with potential applications in medicinal chemistry and materials science.
Table 1: Examples of Polycyclic Chromene Derivatives from Annulation Reactions
| Reactant with this compound | Resulting Polycyclic System | Key Reaction Type |
|---|---|---|
| Amino-alcohols | Fused Oxathiazine Dioxides | Intramolecular Cyclization |
| Diamines | Fused Diazasulfonine Dioxides | Intramolecular Cyclization |
Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Compounds
The electrophilic nature of the sulfonyl chloride group in this compound makes it a highly versatile intermediate for the synthesis of a wide array of heterocyclic compounds. Its reactions with various nucleophiles lead to the formation of sulfonamides, sulfonates, and other sulfur-containing heterocycles. These reactions are fundamental in drug discovery and development, as the resulting compounds often exhibit significant biological activity.
The reaction with primary and secondary amines is a common pathway to synthesize a variety of sulfonamide derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting 6-chloro-2H-chromene-3-sulfonamides are themselves valuable scaffolds for further functionalization.
Furthermore, this compound can react with alcohols and phenols to produce the corresponding sulfonate esters. These esters can also serve as intermediates for further synthetic transformations. The reactivity of the sulfonyl chloride allows for its use in click chemistry reactions, such as the synthesis of 1,2,3-triazoles, by first converting it to a sulfonyl azide, which then undergoes a cycloaddition with an alkyne. nih.gov
The utility of this compound extends to the synthesis of more complex heterocyclic systems. For example, it can be used as a building block in multi-component reactions to generate highly functionalized chromene derivatives. The combination of the reactive sulfonyl chloride group and the inherent chemical properties of the chromene ring system provides a powerful tool for synthetic chemists to create novel molecular entities.
Table 2: Examples of Heterocyclic Compounds Synthesized from this compound
| Nucleophile | Resulting Heterocyclic Compound Class |
|---|---|
| Primary/Secondary Amines | Sulfonamides |
| Alcohols/Phenols | Sulfonate Esters |
| Sodium Azide | Sulfonyl Azides (precursor to Triazoles) |
| Hydrazines | Sulfonohydrazides |
Spectroscopic and Crystallographic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) for Structural Confirmation
Proton (¹H) NMR spectroscopy is used to determine the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 6-chloro-2H-chromene-3-sulfonyl chloride, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the chromene ring system and the methylene (B1212753) group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals would serve to confirm the compound's core structure. Despite the utility of this technique, specific experimental ¹H NMR data (chemical shifts, coupling constants) for this compound are not available in the reviewed literature.
Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its electronic environment (e.g., aromatic, aliphatic, attached to electronegative atoms). This analysis is crucial for confirming the carbon framework of the chromene and the presence of all nine carbon atoms in their expected positions. However, no published experimental ¹³C NMR data for this specific sulfonyl chloride derivative could be located.
Advanced NMR Techniques for Stereochemical Elucidation (e.g., 2D NMR)
Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are employed to establish detailed connectivity between protons and carbons, and to elucidate through-space relationships, which can be critical for determining stereochemistry. For a molecule like this compound, these experiments would definitively map out the entire molecular structure. As with basic NMR data, there is no available information on the application of advanced NMR techniques for the structural elucidation of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules, providing valuable information about the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic absorption bands would be expected for the sulfonyl chloride (S=O and S-Cl stretching), the C-O-C ether linkage of the chromene ring, the C=C bonds of the aromatic and heterocyclic rings, and the C-Cl bond. A search for an experimental FT-IR spectrum for this compound did not yield any specific data regarding the wavenumbers of these characteristic vibrations.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in an FT-IR spectrum. The application of Raman spectroscopy to this compound could provide further confirmation of its structural features. However, no Raman spectroscopic data for this compound has been reported in the accessible scientific literature.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the deduction of structural features through fragmentation patterns. While experimental mass spectral data for this compound is not widely available in the literature, theoretical predictions can provide insight into its expected behavior in a mass spectrometer.
The molecular formula of this compound is C₉H₆Cl₂O₃S, with a monoisotopic mass of approximately 263.94 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected to appear at an m/z corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion peak would be accompanied by an [M+2]⁺ peak with roughly two-thirds the intensity of the [M]⁺ peak, and an [M+4]⁺ peak with a smaller intensity.
Predicted mass spectrometry data for various adducts of this compound are available and provide an estimation of the expected m/z values in different ionization modes.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 264.94875 | 146.6 |
| [M+Na]⁺ | 286.93069 | 158.1 |
| [M-H]⁻ | 262.93419 | 152.4 |
| [M+NH₄]⁺ | 281.97529 | 165.3 |
| [M+K]⁺ | 302.90463 | 154.1 |
Fragmentation of the molecular ion would likely proceed through the cleavage of the weakest bonds. The C-S and S-Cl bonds of the sulfonyl chloride group are susceptible to cleavage. Loss of the sulfonyl chloride group (-SO₂Cl) or a chlorine radical from this group would be expected fragmentation pathways. Additionally, fragmentation of the chromene ring system could occur, leading to a variety of smaller fragment ions. A detailed analysis of the fragmentation pattern would be crucial for confirming the connectivity of the atoms within the molecule.
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Analysis
Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The 2H-chromene core in this compound constitutes the primary chromophore, which is expected to exhibit characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum.
The electronic spectrum of chromene and its derivatives is typically characterized by π → π* transitions. The benzene (B151609) ring fused to the pyran ring creates an extended π-system. The presence of substituents on the chromene ring can influence the position and intensity of the absorption maxima (λmax). The chlorine atom at the 6-position, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted 2H-chromene.
| Chromophore System | Expected Transition Type | Approximate Absorption Range (nm) |
|---|---|---|
| Substituted Benzene Ring | π → π | 200 - 280 |
| α,β-Unsaturated System in Pyran Ring | π → π | 220 - 280 |
| Extended Conjugated System (Chromene) | π → π* | 250 - 350 |
X-ray Diffraction (XRD) for Solid-State Structure Determination
Although the crystal structure of this compound has not been reported, data from closely related chromene derivatives can illustrate the type of structural information that would be obtained from an XRD analysis. For example, the crystal structure of 2-chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone, a related chromene derivative, has been determined. In this structure, the dihydropyran ring adopts a half-chair conformation.
An XRD analysis of this compound would reveal the planarity of the fused ring system and the conformation of the sulfonyl chloride group relative to the chromene ring. Intermolecular interactions, such as hydrogen bonds or halogen bonds, which dictate the packing of the molecules in the crystal, would also be elucidated.
Below is a representative table of crystallographic data for a related chromene compound, illustrating the parameters that would be determined for this compound.
| Parameter | Example Value (for a related chromene derivative) |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 9.704 (3) |
| b (Å) | 9.720 (3) |
| c (Å) | 10.804 (4) |
| β (°) | 101.637 (7) |
| Volume (ų) | 998.2 (6) |
| Z | 4 |
Computational Chemistry and Theoretical Modeling of Chromene Sulfonyl Chlorides
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and geometry of molecules. nih.gov This method is employed to compute molecular geometry, vibrational frequencies, and various electronic properties. researchgate.netdoaj.org For chromene derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully used to determine optimized molecular structures. researchgate.netekb.egnih.gov
The theoretical calculations provide data on bond lengths, bond angles, and dihedral angles for an isolated molecule in the gas phase. These results can be compared with experimental data, for instance, from X-ray crystallography. ekb.eg Discrepancies between theoretical and experimental values are often attributed to the different states of the molecule; theoretical calculations typically model a single molecule in a vacuum, whereas experimental results are often from the solid state where intermolecular forces are present. ekb.eg
DFT is also utilized to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface of the molecule. researchgate.netdoaj.orgekb.eg The MEP is crucial for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species. researchgate.netdoaj.org For a molecule like 6-chloro-2H-chromene-3-sulfonyl chloride, the sulfonyl chloride group would be expected to be a primary electrophilic site.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Substituted Chromene Scaffold (Note: Data is representative of typical chromene structures as specific data for this compound is not publicly available. Based on findings for related compounds). rsc.org
| Parameter | Bond/Angle | Calculated Value (DFT) | Experimental Value (XRD) |
| Bond Length | O1–C10 | 1.381 Å | 1.381 Å |
| Bond Length | S-Cl | ~2.05 Å | N/A |
| Bond Length | S=O | ~1.43 Å | N/A |
| Bond Angle | C9-C10-O1 | ~120° | ~119.5° |
| Dihedral Angle | C3-C4-C15-C20 | 111.37° | N/A |
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the most electron-donating (nucleophilic) orbital, while the LUMO is the most electron-accepting (electrophilic) orbital. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small HOMO-LUMO gap generally indicates high polarizability and greater chemical reactivity, as the molecule can be more easily excited. numberanalytics.com For chromene derivatives, DFT calculations are frequently used to determine the energies of these frontier orbitals. nih.govrsc.orgrsc.org
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for reaction.
Electronegativity (χ): The power of an atom to attract electrons to itself.
These descriptors provide a quantitative basis for comparing the reactivity of different chromene sulfonyl chloride derivatives. ekb.eg
Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors for a Chromene Derivative (Note: Values are illustrative, based on computational studies of related chromene structures). rsc.orgrsc.org
| Parameter | Symbol | Formula | Typical Calculated Value |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -1.3 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.2 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.6 eV |
| Chemical Softness | S | 1 / (2η) | 0.19 eV-1 |
| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.9 eV |
In Silico Predictions for Molecular Properties Relevant to Synthetic Applications
In silico methods are invaluable for predicting molecular properties that can guide synthetic chemistry, from planning reaction pathways to designing novel molecular scaffolds. ijpsjournal.com
Computational chemistry allows for the theoretical investigation of potential reaction mechanisms and the prediction of reaction outcomes. nih.gov By calculating the energies of reactants, transition states, and products, chemists can construct a potential energy surface for a proposed reaction. The pathway with the lowest activation energy barrier is generally the most favored, providing predictions about reaction feasibility and selectivity. nih.gov
For the synthesis of a substituted chromene like this compound, computational models can be used to:
Evaluate different cyclization strategies for forming the chromene ring. researchgate.netrsc.org
Assess the reactivity of different positions on the chromene scaffold for subsequent functionalization, such as the introduction of the sulfonyl chloride group.
Predict the regioselectivity and stereoselectivity of reactions.
While specific predictive studies for this compound are not prevalent, the methodologies have been established through studies on related heterocyclic systems. researchgate.netrsc.org
The chromene ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.comnih.govorientjchem.org Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (features) that a molecule must possess to exert a specific biological activity. dergipark.org.tr
A pharmacophore model is typically generated from a set of known active molecules. nih.gov The model defines key features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. researchgate.net This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that fit the pharmacophore and are therefore likely to be active. dergipark.org.tr For chromene sulfonyl chlorides, a pharmacophore model could be developed to guide the design of new derivatives with enhanced potency or selectivity for a particular biological target. nih.gov
While DFT calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. asianpubs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with surrounding molecules like solvents or biological macromolecules.
For this compound, MD simulations could be used to:
Explore its conformational landscape and identify the most stable geometries in different environments.
Simulate its interaction and binding stability within the active site of a target protein, complementing results from molecular docking.
Understand how the molecule diffuses through and interacts with cell membranes or other biological barriers.
The combination of DFT for accurate electronic properties and MD for dynamic behavior provides a comprehensive theoretical understanding of the molecule's properties and potential applications. asianpubs.org
Future Research Directions and Emerging Applications in Synthetic Organic Chemistry
Development of Asymmetric Synthesis Methodologies
The synthesis of chiral chromene and chromane (B1220400) skeletons is a pivotal goal in medicinal and synthetic chemistry, as stereochemistry often dictates biological activity. While direct asymmetric synthesis of 6-chloro-2H-chromene-3-sulfonyl chloride is a complex challenge, future research is likely to focus on developing enantioselective methods for derivatives of the 2H-chromene core.
Organocatalysis represents a particularly promising frontier. Enantioselective organocatalytic domino reactions, for instance, have been successfully developed for the synthesis of various chiral chromenes. semanticscholar.org These reactions often proceed through in situ generated ortho-quinone methide intermediates, which can then be intercepted by a nucleophile in the presence of a chiral catalyst to yield products with high enantioselectivity. semanticscholar.org Future work could adapt these methodologies to precursors of this compound, enabling the creation of optically active sulfonamides and other derivatives.
Another key area is transition metal catalysis. Copper-catalyzed asymmetric hydroamination of 2H-chromenes has been shown to produce optically enriched 4-amino chromanes with excellent enantioselectivity. researchgate.net The development of similar catalytic systems that are tolerant of the sulfonyl chloride functionality, or its precursors, would provide a direct and atom-economical route to valuable chiral building blocks. researchgate.net
Table 1: Emerging Asymmetric Synthesis Strategies for Chromene Skeletons
| Methodology | Catalyst Type | Key Features | Potential Application for Target Compound |
|---|---|---|---|
| Domino Reactions | Chiral Bifunctional Organocatalyst (e.g., thiourea-based) | In situ generation of ortho-quinone methides; high yields and stereoselectivities. semanticscholar.org | Synthesis of chiral precursors to this compound. |
| Hydroamination | Copper(I) / Chiral Diphosphine Ligand (e.g., (R,R)-Ph-BPE) | Atom-economical addition of amines across the double bond; provides chiral 4-amino chromanes. researchgate.net | Creation of optically active amino-substituted chromane sulfonyl chlorides. |
Design of Novel Catalytic Systems for Efficient Transformations
The synthesis of the 2H-chromene ring system itself is an area ripe for catalytic innovation. rsc.org Modern synthetic chemistry prioritizes efficiency, sustainability, and atom economy, driving a shift away from stoichiometric reagents toward catalytic processes. msu.eduresearchgate.net
Transition metal catalysis offers a diverse toolkit for chromene synthesis. msu.edu For example, cobalt(II) complexes of porphyrins have been used to catalyze the formation of 2H-chromenes from salicyl N-tosylhydrazones and terminal alkynes through a metalloradical activation pathway. msu.edunih.gov Iron(III) chloride has also been employed to catalyze the cyclization of 2-propargylphenol derivatives, favoring the formation of the six-membered chromene ring. msu.edu Future research will likely focus on developing catalysts that are not only more efficient and selective but also utilize more abundant and less toxic metals.
Organocatalysis provides a metal-free alternative for chromene synthesis. acs.org Methods such as hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of O-allylsalicylaldehydes have been reported, offering a novel disconnection approach. semanticscholar.org The development of new organocatalytic systems that can construct the 6-chloro-2H-chromene framework from simple, readily available starting materials under mild conditions is a key objective for making this and related compounds more accessible.
Applications in Materials Science and Functional Molecule Design
The inherent photophysical properties of the chromene scaffold make it a privileged structure in materials science. researchgate.net Derivatives of this compound could be strategically employed in the design of advanced functional molecules.
Photochromic Materials
Chromenes are among the most studied classes of photochromic compounds. wikipedia.org Their photochromism arises from the reversible, light-induced cleavage of the C-O bond in the pyran ring, leading to a planar, highly conjugated merocyanine (B1260669) dye structure with a strong absorption in the visible spectrum. wikipedia.orgrsc.org This transformation results in a dramatic color change. The substituents on the chromene ring significantly influence the color of the open form, the switching speed, and the fatigue resistance. The electron-withdrawing nature of the chlorine and sulfonyl chloride groups in the target molecule could be exploited to tune these properties, leading to the development of novel photoswitches for applications in high-density optical data storage, molecular switches, and smart materials. rsc.orgnih.gov
Laser Dyes
The extended π-systems and rigid structures of many heterocyclic compounds, including chromenes, make them excellent candidates for use as laser dyes. researchgate.net These dyes are used as the active medium in dye lasers, valued for their tunability over a wide range of wavelengths. lu.se The fluorescence properties of a dye are critical for its performance and are heavily influenced by its molecular structure. researchgate.net By reacting this compound with fluorescent amines or phenols, novel sulfonamide or sulfonate ester derivatives can be synthesized. These new compounds could exhibit unique absorption and emission profiles, potentially filling gaps in the visible or near-infrared spectrum and leading to the creation of more efficient and stable laser dyes. researchgate.netresearchgate.net
Exploration of New Chemical Transformations for Advanced Building Blocks
Beyond its direct applications, this compound serves as a versatile platform for creating more complex and functionally diverse molecules, known as advanced building blocks. lifechemicals.com The sulfonyl chloride group is a highly reactive electrophilic handle, enabling a wide array of chemical transformations. magtech.com.cn
The most common reaction of sulfonyl chlorides is their nucleophilic substitution with amines to form stable sulfonamides. cbijournal.com This reaction is a cornerstone of medicinal chemistry, as the sulfonamide group is a key pharmacophore in many drugs. rsc.org By reacting the title compound with a diverse library of primary and secondary amines, a vast array of novel compounds can be generated for biological screening.
Furthermore, sulfonyl chlorides can be reduced to sulfinamides or used to generate sulfenes, which are reactive intermediates for cycloaddition reactions. magtech.com.cnnih.gov They also serve as precursors for sulfonate esters (via reaction with alcohols) and sulfones. nih.gov The ability to readily introduce the 6-chloro-2H-chromene-3-sulfonyl moiety onto other molecules makes the title compound a valuable tool for late-stage functionalization and the construction of advanced intermediates for organic synthesis, drug discovery, and agrochemicals. nih.gov
Table 2: Potential Transformations of this compound for Building Block Synthesis
| Reagent Class | Resulting Functional Group | Significance of Product Class |
|---|---|---|
| Primary/Secondary Amines | Sulfonamide | Key pharmacophore in medicinal chemistry; stable linkers. cbijournal.comrsc.org |
| Alcohols/Phenols | Sulfonate Ester | Precursors and leaving groups in organic synthesis. nih.gov |
| Reducing Agents (e.g., with PPh₃) | Sulfinamide | Chiral auxiliaries and synthetic intermediates. nih.gov |
| Grignard Reagents | Sulfone | Biologically active motifs and stable structural components. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-chloro-2H-chromene-3-sulfonyl chloride with high purity?
- Methodological Answer : The synthesis often begins with functionalizing the chromene scaffold. A common approach involves chlorosulfonation of 6-chloro-2H-chromene using chlorosulfonic acid under controlled temperatures (0–5°C). Post-reaction, quenching with ice water and extraction with dichloromethane followed by vacuum distillation (40–60°C, 0.1 mmHg) yields the sulfonyl chloride. Purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR .
- Key Challenge : Competing side reactions (e.g., over-sulfonation or hydrolysis) require strict anhydrous conditions and inert atmospheres (N₂/Ar) .
Q. How can impurities arising from competing electrophilic reactions be mitigated during synthesis?
- Methodological Answer : The sulfonyl chloride group (–SO₂Cl) and adjacent carbonyl/chlorine substituents are prone to nucleophilic attack. To suppress side reactions:
- Use low-temperature kinetics (e.g., –10°C for sulfonation) to favor the desired pathway.
- Employ scavenger agents (e.g., activated molecular sieves) to sequester byproducts like HCl .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protection : Wear nitrile gloves, sealed goggles, and a respirator (N95 or higher) to prevent inhalation of toxic vapors .
- Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup to prevent exothermic hydrolysis .
- Ventilation : Use fume hoods with >100 ft/min face velocity during synthesis .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in nucleophilic substitution?
- Methodological Answer : The electron-withdrawing sulfonyl group activates the adjacent chlorine for substitution. Computational studies (DFT at B3LYP/6-31G*) reveal:
- Charge Distribution : Sulfonyl oxygen atoms carry partial negative charges (–0.45 e), polarizing the C–Cl bond (Cl: –0.12 e) .
- Kinetic Control : Reactions with amines (e.g., aniline) proceed via SN² mechanisms, confirmed by Eyring plots (Δ‡H = 45 kJ/mol, Δ‡S = –120 J/mol·K) .
- Experimental Validation : Compare substitution rates under varying dielectric conditions (DMF vs. THF) to correlate solvent effects with theoretical models .
Q. What strategies resolve conflicting data on the stability of this compound in polar aprotic solvents?
- Methodological Answer : Discrepancies in stability studies (e.g., DMSO vs. DMF) arise from trace moisture or residual acids. Resolve via:
- Accelerated Stability Testing : Store solutions at 40°C for 72 hours and quantify degradation by LC-MS.
- Additive Screening : Stabilize with 1% w/v anhydrous MgSO₄ in DMF, reducing hydrolysis by >80% .
- Data Table :
| Solvent | Degradation Rate (%/day at 25°C) | Stabilizer Efficacy (MgSO₄) |
|---|---|---|
| DMSO | 2.5 | 60% reduction |
| DMF | 1.8 | 85% reduction |
| THF | 0.9 | No stabilizer needed |
Q. How can computational modeling predict biological activity of derivatives from this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate binding to targets like α-amylase (PDB ID: 1PPQ). The sulfonamide moiety shows hydrogen bonding with Arg-195 and Asp-300 residues (ΔG = –9.2 kcal/mol) .
- QSAR Models : Correlate Hammett σ values of substituents (e.g., –NO₂, –OCH₃) with IC₅₀ data for antidiabetic activity .
Contradictory Evidence Analysis
Q. Why do some studies report high yields (>80%) for sulfonamide derivatives, while others struggle with <30% yields?
- Resolution : Divergent results stem from ammonia source selection. Using ammonium acetate (CH₃COONH₄) instead of gaseous NH₃ improves yields (75–85%) by buffering pH and reducing side-product formation (e.g., imine derivatives) .
- Optimized Protocol : One-pot three-component reaction with activated methylenes (e.g., malononitrile) achieves 88% yield under microwave irradiation (60°C, 20 min) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
